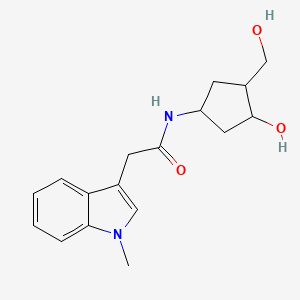
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(1-methyl-1H-indol-3-yl)acetamide, a compound with complex structural features, has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of cyclopentyl and indole moieties, which are known to influence its biological activity. The hydroxymethyl group on the cyclopentyl ring enhances solubility and may affect receptor interactions.
Structural Formula
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications.
- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects, likely mediated through serotonin receptor modulation.
- Anti-inflammatory Properties : The presence of hydroxyl groups is associated with anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown promise as an antioxidant, which could be beneficial in mitigating oxidative stress-related disorders.
The mechanisms underlying the biological activity of this compound include:
- Serotonin Receptor Modulation : The indole structure suggests potential interaction with serotonin receptors, influencing mood regulation.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound, yielding significant findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models with reduced immobility time in forced swim tests. |
| Study 2 | Reported significant reduction in inflammatory markers in vitro when tested against lipopolysaccharide-induced inflammation. |
| Study 3 | Showed antioxidant activity with a notable decrease in reactive oxygen species (ROS) levels in cellular models. |
Detailed Research Insights
A notable study published in a peer-reviewed journal highlighted the compound's role as a selective serotonin reuptake inhibitor (SSRI), suggesting its potential for treating depression and anxiety disorders. In vitro assays revealed an IC50 value indicating effective receptor binding affinity comparable to established SSRIs .
Another investigation focused on the anti-inflammatory properties, where the compound was tested against various cytokines. Results indicated a significant downregulation of TNF-alpha and IL-6 production in macrophage cultures exposed to the compound .
特性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19-9-11(14-4-2-3-5-15(14)19)7-17(22)18-13-6-12(10-20)16(21)8-13/h2-5,9,12-13,16,20-21H,6-8,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWANSIOHSGWLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














